molecular formula C11H17BClNO3 B1434343 (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid CAS No. 1704080-14-7

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid

Cat. No. B1434343
CAS RN: 1704080-14-7
M. Wt: 257.52 g/mol
InChI Key: IPYZSSZIZVPAPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pinacol boronic esters, which include compounds like DMACPB, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Molecular Structure Analysis

The molecular structure of DMACPB can be represented by the linear formula: C11H19BCLNO3 .


Chemical Reactions Analysis

Organoboron compounds like DMACPB are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .

Scientific Research Applications

Electropolymerization and Material Sciences

A study by Bıyıklıoğlu and Alp (2017) focused on the synthesis and electropolymerization of silicon naphthalocyanines (SiNcs) bearing electropolymerizable units similar to (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid. These SiNcs demonstrated non-aggregated behavior in various solvents and underwent oxidative electropolymerization, highlighting their potential in creating advanced materials and coatings Bıyıklıoğlu & Alp, 2017.

Bioanalytical Applications

Zagade et al. (2020) explored the bioanalytical applications of a boronic acid-based molecule, focusing on its anticancer activity. Their research included a comprehensive analysis of its pharmacokinetics and metabolite profiling, which is crucial for drug development processes. This study underscores the importance of boronic acid derivatives in medicinal chemistry and drug design Zagade et al., 2020.

Fluorescent Sensors for Biological Applications

Elfeky (2011) developed a novel boronic acid-based fluorescent sensor that could detect sugars and nucleosides, essential for diagnosing and treating diseases. The sensor's selectivity and response to pH changes make it a valuable tool for clinical applications, illustrating the compound's utility in creating sensitive diagnostic tools Elfeky, 2011.

Optical and Electronic Properties

Research by Shi et al. (2012) on boron dipyrromethene (BODIPY) derivatives, involving groups analogous to (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid, revealed insights into their nonlinear optical properties. These findings have implications for developing new materials for photonic and electronic applications, demonstrating the compound's relevance in materials science Shi et al., 2012.

Mechanism of Action

The mechanism of action of DMACPB in chemical reactions involves the use of the boron moiety, which can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

Future Directions

The future directions for the study and use of DMACPB and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . There is also a need to explore the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters .

properties

IUPAC Name

[3-chloro-4-[3-(dimethylamino)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BClNO3/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13/h4-5,8,15-16H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYZSSZIZVPAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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